molecular formula C17H9BrO B2940366 2-Bromo-11H-benzo[b]fluoren-11-one CAS No. 1923756-29-9

2-Bromo-11H-benzo[b]fluoren-11-one

Cat. No.: B2940366
CAS No.: 1923756-29-9
M. Wt: 309.162
InChI Key: BLDJNELYMBXNGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Bromo-11H-benzo[b]fluoren-11-one is an aromatic ketone compound with the molecular formula C17H9BrO. It is characterized by the presence of a bromine atom attached to the benzo[b]fluorene structure. This compound is often used in organic synthesis and has various applications in scientific research and industry.

Scientific Research Applications

2-Bromo-11H-benzo[b]fluoren-11-one has several applications in scientific research:

    Organic Synthesis: It is used as a reagent or intermediate in the synthesis of complex organic molecules.

    Material Science: The compound is utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs).

    Pharmaceutical Research: It serves as a building block for the synthesis of potential drug candidates.

    Chemical Biology: The compound is used in studies involving molecular interactions and biological pathways .

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may be harmful if swallowed . It’s recommended to avoid formation of dust and aerosols, and to obtain special instructions before use .

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Bromo-11H-benzo[b]fluoren-11-one can be synthesized through organic synthesis methods. One common approach involves the bromination of 11H-benzo[b]fluoren-11-one using bromine or a brominating agent under controlled conditions. The reaction typically takes place in an inert atmosphere, such as nitrogen or argon, and at low temperatures (2-8°C) to ensure the stability of the compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and precise control of reaction conditions to achieve high yields and purity. The compound is then purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-11H-benzo[b]fluoren-11-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzo[b]fluoren-11-one derivatives, while oxidation and reduction reactions produce corresponding oxidized or reduced forms .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-11H-benzo[b]fluoren-11-one is unique due to the presence of the bromine atom, which enhances its reactivity and allows for diverse chemical modifications. This makes it a valuable compound in organic synthesis and various research applications .

Properties

IUPAC Name

2-bromobenzo[b]fluoren-11-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H9BrO/c18-12-5-6-13-14-7-10-3-1-2-4-11(10)8-15(14)17(19)16(13)9-12/h1-9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLDJNELYMBXNGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C3C(=CC2=C1)C4=C(C3=O)C=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H9BrO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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